(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a triazole ring, a piperidine ring, and a phenylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring can be introduced through a nucleophilic substitution reaction.
Formation of the Phenylprop-2-en-1-one Moiety: This can be achieved through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.
Reduction: Reduction reactions can occur at the triazole ring or the phenylprop-2-en-1-one moiety.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the nucleophile used and can include various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be used in the synthesis of polymers and advanced materials.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving triazole and piperidine-containing molecules.
Medicine
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-phenyl-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]prop-2-en-1-one: shares similarities with other triazole-containing compounds and piperidine derivatives.
Uniqueness
Structural Features: The combination of a triazole ring, piperidine ring, and phenylprop-2-en-1-one moiety makes this compound unique.
Biological Activity: Its potential biological activity and applications in various fields set it apart from other similar compounds.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-(triazol-2-yl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c21-16(7-6-14-4-2-1-3-5-14)19-12-8-15(9-13-19)20-17-10-11-18-20/h1-7,10-11,15H,8-9,12-13H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJLAVNWJQCBFV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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